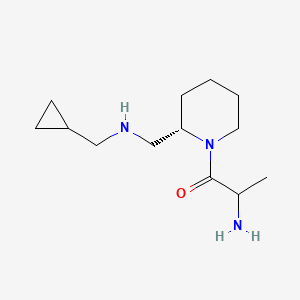
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that features a piperidine ring, an amino group, and a cyclopropylmethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the amino group and the cyclopropylmethyl group. Common reagents used in these reactions include amines, alkyl halides, and reducing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the piperidine ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various substituents to the piperidine ring or the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. They may also be used in the development of new diagnostic tools.
Medicine
Medicinal chemistry applications include the exploration of this compound as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.
作用機序
The mechanism of action for 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with similar structures may act by binding to receptors or enzymes, altering their activity. This can lead to changes in cellular signaling pathways, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Amino-1-((S)-2-(((methylamino)methyl)piperidin-1-yl)propan-1-one
- 2-Amino-1-((S)-2-(((ethylamino)methyl)piperidin-1-yl)propan-1-one
- 2-Amino-1-((S)-2-(((benzylamino)methyl)piperidin-1-yl)propan-1-one
Uniqueness
The uniqueness of 2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one lies in the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This may influence its reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
生物活性
2-Amino-1-((S)-2-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring and an amino group, is believed to interact with various neurotransmitter systems, influencing mood and cognition.
The molecular formula of this compound is C13H25N3O, with a molecular weight of approximately 239.36 g/mol. Its structure includes functional groups that enable various chemical reactivities, such as nucleophilic substitutions and condensation reactions.
Neurotransmitter Interaction
Research indicates that this compound may modulate neurotransmitter systems, particularly those related to mood and cognition. Similar compounds have shown affinities for various receptors in the central nervous system, suggesting potential therapeutic applications in treating neurological disorders.
Key Mechanisms of Action:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in mood regulation.
- Modulation of Signaling Pathways: By interacting with specific receptors, it could alter downstream signaling cascades, impacting neuronal activity and behavior.
Pharmacological Studies
Preliminary studies have utilized techniques such as radioligand binding assays and cellular assays to assess the binding affinities and functional outcomes of this compound. These methods are critical for elucidating its pharmacological profile and predicting potential side effects.
Comparative Analysis with Similar Compounds
The unique cyclopropylmethyl substituent in this compound distinguishes it from other structurally similar compounds. Below is a comparison table highlighting several analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-1-((S)-2-(((methylamino)methyl)piperidin-1-yl)propan-1-one | C13H27N3O | Similar piperidine structure; potential for similar biological activity |
| 2-Amino-1-((S)-2-(((ethylamino)methyl)piperidin-1-yl)propan-1-one | C13H27N3O | Variation in substituent groups; different pharmacological properties |
| 2-Amino-1-((S)-2-(((benzylamino)methyl)piperidin-1-yl)propan-1-one | C14H29N3O | Altered steric properties due to benzyl group |
The distinct steric and electronic properties imparted by the cyclopropylmethyl group may influence the compound's reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles compared to its analogs.
Case Study: Neuropharmacological Effects
A study investigating the neuropharmacological effects of structurally related compounds indicated that modifications in the piperidine ring can significantly affect receptor affinity and selectivity. This suggests that this compound may exhibit novel mechanisms of action that warrant further investigation .
Potential Applications in Drug Development
Given its structural uniqueness and preliminary findings regarding its biological activity, this compound holds promise as a candidate for drug development targeting neurological disorders. Its ability to modulate neurotransmitter systems may provide new avenues for treatment strategies .
特性
分子式 |
C13H25N3O |
|---|---|
分子量 |
239.36 g/mol |
IUPAC名 |
2-amino-1-[(2S)-2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H25N3O/c1-10(14)13(17)16-7-3-2-4-12(16)9-15-8-11-5-6-11/h10-12,15H,2-9,14H2,1H3/t10?,12-/m0/s1 |
InChIキー |
ZNBQYFLEHCZNDZ-KFJBMODSSA-N |
異性体SMILES |
CC(C(=O)N1CCCC[C@H]1CNCC2CC2)N |
正規SMILES |
CC(C(=O)N1CCCCC1CNCC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















